molecular formula C21H20N4O3 B12413163 Csf1R-IN-13

Csf1R-IN-13

Cat. No.: B12413163
M. Wt: 376.4 g/mol
InChI Key: ILLRAZXHOUMWGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Csf1R-IN-13 is a small molecule inhibitor targeting the colony-stimulating factor 1 receptor. This receptor is a key tyrosine kinase transmembrane receptor that plays a crucial role in the regulation of microglial homeostasis, neurogenesis, and neuronal survival in the central nervous system. The inhibition of colony-stimulating factor 1 receptor has been explored as a therapeutic strategy for various neurodegenerative diseases and cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Csf1R-IN-13 typically involves multiple steps, including the formation of key intermediates through reactions such as nucleophilic substitution, cyclization, and coupling reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high purity and yield .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality control, and adhering to regulatory standards. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions: Csf1R-IN-13 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Csf1R-IN-13 has a wide range of scientific research applications, including:

Mechanism of Action

Csf1R-IN-13 exerts its effects by binding to the colony-stimulating factor 1 receptor and inhibiting its activation. This prevents the receptor from phosphorylating downstream signaling molecules, thereby blocking the signaling pathways involved in cell survival, proliferation, and differentiation. The inhibition of colony-stimulating factor 1 receptor signaling can reduce inflammation, promote neuronal survival, and inhibit tumor growth .

Comparison with Similar Compounds

Uniqueness of Csf1R-IN-13: this compound is unique in its specific binding affinity and selectivity for colony-stimulating factor 1 receptor. It has shown promising results in preclinical studies for its potential therapeutic applications in both neurodegenerative diseases and cancers. Its ability to cross the blood-brain barrier and its favorable pharmacokinetic properties make it a valuable compound for further research and development .

Properties

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

IUPAC Name

7-methoxy-4-[6-[(6-methoxypyridin-3-yl)amino]-4-methylpyridin-3-yl]-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C21H20N4O3/c1-12-8-18(25-13-4-7-19(28-3)23-9-13)22-10-15(12)14-5-6-17(27-2)20-16(14)11-24-21(20)26/h4-10H,11H2,1-3H3,(H,22,25)(H,24,26)

InChI Key

ILLRAZXHOUMWGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C2=C3CNC(=O)C3=C(C=C2)OC)NC4=CN=C(C=C4)OC

Origin of Product

United States

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